REACTION_SMILES
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[Br:16][CH2:17][CH2:18][CH:19]1[O:20][CH2:21][CH2:22][CH2:23][O:24]1.[CH3:25][C:26]#[N:27].[ClH:7].[NH:9]1[CH2:10][CH2:11][C:12](=[O:15])[CH2:13][CH2:14]1.[Na+:1].[Na+:2].[O-:3][C:4](=[O:5])[O-:6].[OH2:8]>>[N:9]1([CH2:17][CH2:18][CH:19]2[O:20][CH2:21][CH2:22][CH2:23][O:24]2)[CH2:10][CH2:11][C:12](=[O:15])[CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCC1OCCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1CCN(CCC2OCCCO2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |